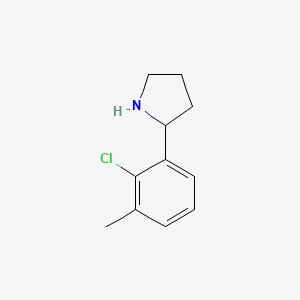![molecular formula C13H11N5O B12082165 Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- CAS No. 89814-95-9](/img/structure/B12082165.png)
Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- is a heterocyclic compound that has garnered significant attention due to its diverse structural significance and biological activities. This compound is composed of fused pyran and pyrazole rings, making it a member of the pyranopyrazole family. Pyrano[2,3-c]pyrazoles have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- typically involves a multicomponent reaction. One common method includes the reaction of ethyl acetoacetate, hydrazine hydrate, aromatic aldehyde, and malononitrile in an aqueous ethanol medium . This process can be enhanced using energy-efficient techniques such as microwave and ultrasound-assisted synthesis .
Industrial Production Methods: Industrial production methods focus on green chemistry principles, utilizing benign catalysts and biodegradable composites. Solvent selection often emphasizes water as a renewable and non-toxic medium, and solvent-free conditions are also explored .
Chemical Reactions Analysis
Types of Reactions: Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential inhibitor of human Chk1 kinase enzyme, which is involved in cell cycle regulation.
Mechanism of Action
The mechanism of action of pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- involves its interaction with molecular targets and pathways. For instance, it has been shown to potentially inhibit the activity of the human Chk1 kinase enzyme, which plays a crucial role in cell cycle regulation and DNA damage response . The compound’s structural diversity allows for modulation of activity by modifying different regions of the molecule .
Comparison with Similar Compounds
- Pyrano[3,2-c]pyrazole
- Pyrano[3,4-c]pyrazole
- Pyrano[4,3-c]pyrazole
Comparison: Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- is unique due to its specific isomer arrangement, which contributes to its distinct biological activities. While other pyranopyrazole isomers also exhibit biological significance, pyrano[2,3-c]pyrazoles are the most extensively investigated due to their promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties .
Properties
CAS No. |
89814-95-9 |
|---|---|
Molecular Formula |
C13H11N5O |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
3,6-diamino-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C13H11N5O/c14-6-8-9(7-4-2-1-3-5-7)10-11(15)17-18-13(10)19-12(8)16/h1-5,9H,16H2,(H3,15,17,18) |
InChI Key |
KFKINCFUZCIWCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12082125.png)







